Vincaleukoblastine, 3-(((2-((4-azido-2-nitrophenyl)amino)ethyl)amino)c arbonyl)-O4-deacetyl-3-de(met
Vincaleukoblastine, 3-(((2-((4-azido-2-nitrophenyl)amino)ethyl)amino)c arbonyl)-O4-deacetyl-3-de(met
Brand Name:
Vulcanchem
CAS No.:
126443-96-7
VCID:
VC0145031
InChI:
InChI=1S/C51H62N10O9/c1-6-47(65)26-30-27-50(46(64)70-5,41-33(15-21-59(28-30)29-47)32-11-8-9-12-36(32)55-41)35-24-34-38(25-40(35)69-4)58(3)43-49(34)17-22-60-20-10-16-48(7-2,42(49)60)44(62)51(43,66)45(63)54-19-18-53-37-14-13-31(56-57-52)23-39(37)61(67)68/h8-14,16,23-25,30,42-44,53,55,62,65-66H,6-7,15,17-22,26-29H2,1-5H3,(H,54,63)
SMILES:
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O
Molecular Formula:
C51H62N10O9
Molecular Weight:
959.1 g/mol
Vincaleukoblastine, 3-(((2-((4-azido-2-nitrophenyl)amino)ethyl)amino)c arbonyl)-O4-deacetyl-3-de(met
CAS No.: 126443-96-7
Main Products
VCID: VC0145031
Molecular Formula: C51H62N10O9
Molecular Weight: 959.1 g/mol
CAS No. | 126443-96-7 |
---|---|
Product Name | Vincaleukoblastine, 3-(((2-((4-azido-2-nitrophenyl)amino)ethyl)amino)c arbonyl)-O4-deacetyl-3-de(met |
Molecular Formula | C51H62N10O9 |
Molecular Weight | 959.1 g/mol |
IUPAC Name | methyl 13-[10-[2-(4-azido-2-nitroanilino)ethylcarbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
Standard InChI | InChI=1S/C51H62N10O9/c1-6-47(65)26-30-27-50(46(64)70-5,41-33(15-21-59(28-30)29-47)32-11-8-9-12-36(32)55-41)35-24-34-38(25-40(35)69-4)58(3)43-49(34)17-22-60-20-10-16-48(7-2,42(49)60)44(62)51(43,66)45(63)54-19-18-53-37-14-13-31(56-57-52)23-39(37)61(67)68/h8-14,16,23-25,30,42-44,53,55,62,65-66H,6-7,15,17-22,26-29H2,1-5H3,(H,54,63) |
Standard InChIKey | JZGDNMXSOCDEFQ-UHFFFAOYSA-N |
SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O |
Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])O)O)CC)OC)C(=O)OC)O |
Synonyms | 3-(((2-amino-(4-azido-2-nitrophenyl)ethyl)amino)carbonyl)-O(4)-deacetyl-3-de-(methoxycarbonyl)vincaleukoblastine NAPAVIN |
PubChem Compound | 3081736 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume